Cas no 4375-03-5 ((+)-eudesmin)

(+)-eudesmin structure
(+)-eudesmin structure
Product Name:(+)-eudesmin
CAS No:4375-03-5
MF:C22H26O6
MW:386.438247203827
CID:2006603
PubChem ID:7299790
Update Time:2025-04-21

(+)-eudesmin Chemical and Physical Properties

Names and Identifiers

    • (+)-eudesmin
    • (-) eudesmin
    • (-)-eudesmin
    • (-)-eudesmine
    • 2,6-bis(3',4'-dimethoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane
    • eudesmin
    • eudesmine
    • (-)-Epieudesmin
    • CHEMBL464352
    • AKOS000635153
    • NSC-404535
    • 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan #
    • Di-O-methylpinoresnol
    • 1H,4-c]furan, 1.alpha.,4.alpha.-bis(3,4-dimethoxyphenyl)-3a.alpha.,4,6,6a.alpha.-tetrahydro-
    • 4,8-bis (3,4-dimethoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane
    • AKOS022083946
    • Pinoresinol,O-dimethyl-
    • CBDivE_012962
    • (1S,4S)-1,4-bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
    • AB00076863-01
    • 1H,3H-Furo[3,4-c]furan, 1,4-bis(3,4-dimethoxyphenyl)tetrahydro-
    • 526-06-7
    • NSC-674053
    • 1,4-BIS(3,4-DIMETHOXYPHENYL)-HEXAHYDROFURO[3,4-C]FURAN
    • 1H,3H-Furo[3,4-c]furan, 1,4-bis(3,4-dimethoxyphenyl)tetrahydro-, (1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)-(-)-
    • 1H,4-c]furan, 1,4-bis(3,4-dimethoxyphenyl)tetrahydro-, (1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)-(-)-
    • 1,4-Bis(3,4-dimethoxyphenyl)hexahydrofuro[3,4-c]furan
    • 1H,4-c]furan, 1.alpha.,4.alpha.-bis(3,4-dimethoxyphenyl)-3a.alpha.,4,6,6a.alpha.-tetrahydro-, (-)-
    • 3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
    • NSC674053
    • Cambridge id 5255775
    • (-)-Eudesmin; NSC35476
    • NSC35476
    • NSC404535
    • 1H,4-c]furan, 1,4-bis(3,4-dimethoxyphenyl)tetrahydro-, [1R-(1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)]-
    • STK073773
    • 4375-03-5
    • Eudesamin
    • NSC-35476
    • 1H,3H-Furo[3,4-c]furan, 1.alpha.,4.alpha.-bis(3,4-dimethoxyphenyl)-3a.alpha.,4,6,6a.alpha.-tetrahydro-
    • 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
    • 25305-05-9
    • 1H,3H-Furo[3,4-c]furan, 1,4-bis(3,4-dimethoxyphenyl)tetrahydro-, [1R-(1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)]-
    • Inchi: 1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21-,22+/m1/s1
    • InChI Key: PEUUVVGQIVMSAW-AJAKECSLSA-N
    • SMILES: O1C[C@H]2[C@@H](C3C=CC(=C(C=3)OC)OC)OC[C@H]2[C@@H]1C1C=CC(=C(C=1)OC)OC

Computed Properties

  • Exact Mass: 386.17293854g/mol
  • Monoisotopic Mass: 386.17293854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 55.4Ų
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent